molecular formula C9H7N3O4 B8810352 6-Methoxy-7-nitroquinazolin-4(3H)-one CAS No. 196195-00-3

6-Methoxy-7-nitroquinazolin-4(3H)-one

Cat. No. B8810352
Key on ui cas rn: 196195-00-3
M. Wt: 221.17 g/mol
InChI Key: OYTHDNKENBFJPM-UHFFFAOYSA-N
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Patent
US06184225B2

Procedure details

A solution of 2-amino-5-methoxy-4-nitrobenzoic acid (1 6.6 g, 78 mmol) in formamide (250 ml) was heated at reflux for 4.5 hours. The reaction mixture was cooled to 0° C., diluted with water and the resulting precipitate collected by filtration, washed with water and dried under vacuum to give 6-methoxy-7-nitro-3,4-dihydroquinazolin-4-one ( 11.56 g, 67%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH:16]([NH2:18])=O>O>[CH3:15][O:14][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[N+:11]([O-:13])=[O:12])[N:1]=[CH:16][NH:18][C:4]2=[O:6]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 hours
Duration
4.5 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.56 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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